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Compound of Interest

4-Methyltetrahydro-2H-pyran-4-
Compound Name:
carboxylic acid

Cat. No.: B1314418

Introduction

The 4-methyltetrahydro-2H-pyran-4-carboxylic acid scaffold is a valuable building block in
modern drug discovery, offering a unique combination of properties that are attractive for the
development of novel therapeutics. This saturated heterocyclic system provides a three-
dimensional structural element that can effectively explore chemical space, leading to improved
potency, selectivity, and pharmacokinetic profiles of drug candidates. Its inherent features,
including the presence of an oxygen atom which can act as a hydrogen bond acceptor and the
appended carboxylic acid group (or its derivatives) for further functionalization, make it a
versatile scaffold for targeting a wide range of biological targets.

One prominent application of a closely related scaffold, the 4-methyltetrahydro-2H-pyran-4-
carboxamide, is in the development of potent and selective inhibitors of Factor Xla (FXla), a
key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXla is a
promising strategy for the development of novel anticoagulants with a reduced risk of bleeding
compared to traditional therapies.

Key Advantages of the Scaffold in Drug Design

» Improved Physicochemical Properties: The tetrahydropyran ring can enhance the solubility
and metabolic stability of a molecule.
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» Three-Dimensional Diversity: The non-planar nature of the scaffold allows for the
presentation of substituents in distinct vectors, enabling precise interactions with biological
targets.

» Versatile Synthetic Handle: The carboxylic acid or carboxamide functionality provides a
convenient point for chemical modification to explore structure-activity relationships (SAR).

» Bioisosteric Replacement: The tetrahydropyran ring can serve as a bioisostere for other
cyclic systems, offering an alternative to improve drug-like properties.

Application Example: Factor Xla Inhibitors

Factor Xla is a serine protease that plays a crucial role in the amplification of the coagulation

cascade.[1] Selective inhibition of FXla is a promising therapeutic approach for the prevention
and treatment of thromboembolic disorders with a potentially lower bleeding risk than current

anticoagulants that target downstream factors like thrombin or Factor Xa.[1][2]

Researchers have successfully utilized the 4-methyltetrahydro-2H-pyran-4-carboxamide
scaffold to develop potent and selective FXla inhibitors. The following sections detail the
structure-activity relationship, experimental protocols, and the relevant biological pathway for
this class of compounds.

Data Presentation: Structure-Activity Relationship
(SAR) of 4-Methyltetrahydro-2H-pyran-4-
carboxamide Derivatives as FXla Inhibitors

The following table summarizes the in vitro activity of a series of 4-methyltetrahydro-2H-pyran-
4-carboxamide analogs against Factor Xla and related proteases, highlighting the key
structural modifications and their impact on potency and selectivity.
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. . Selectivit  Selectivit

Compoun FXlalC50 Thrombin Trypsin

R Group y vs. y Vs.
dID (nM) IC50 (nM) IC50 (nM) . .

Thrombin  Trypsin

1 Phenyl 150 >10000 >10000 >67 >67

4-
2 Fluorophen 80 >10000 >10000 >125 >125

yl
3 2-Pyridyl 55 >10000 8500 >182 155
4 3-Pyridyl 68 >10000 9200 >147 135
5 4-Pyridyl 45 >10000 7800 >222 173

2-
6 o 30 >10000 6500 >333 217

Pyrimidinyl

Experimental Protocols
General Synthesis of 4-Methyltetrahydro-2H-pyran-4-
carboxamide Derivatives

A general synthetic route to prepare the 4-methyltetrahydro-2H-pyran-4-carboxamide scaffold
involves the amidation of 4-methyltetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonyl chloride

To a solution of 4-methyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous
dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, oxalyl chloride (1.2 eq) is
added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction
mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent
and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-
methyltetrahydro-2H-pyran-4-carbonyl chloride, which is used in the next step without further
purification.

Step 2: Amide Coupling

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1314418?utm_src=pdf-body
https://www.benchchem.com/product/b1314418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

To a solution of the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5
M) at O °C, a solution of the crude 4-methyltetrahydro-2H-pyran-4-carbonyl chloride (1.1 eq) in
anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 16
hours. The reaction is quenched with water, and the organic layer is separated. The aqueous
layer is extracted with DCM. The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude
product is purified by flash column chromatography on silica gel to afford the desired 4-
methyltetrahydro-2H-pyran-4-carboxamide derivative.

In Vitro Factor Xla Inhibition Assay

The inhibitory activity of the synthesized compounds against human Factor Xla is determined
using a chromogenic substrate assay.

Materials:

Human Factor Xla (enzyme)

Chromogenic substrate for FXla (e.g., S-2366)

Assay buffer (e.g., 50 mM Tris-HCI, 150 mM NaCl, 5 mM CaClz, 0.1% BSA, pH 7.4)

Test compounds dissolved in DMSO

96-well microplate

Procedure:

Add 50 pL of assay buffer to all wells of a 96-well microplate.

Add 2 pL of test compound solution at various concentrations (typically in a serial dilution) to
the appropriate wells.

Add 25 pL of human Factor Xla solution (final concentration, e.g., 0.5 nM) to all wells.

Incubate the plate at 37 °C for 15 minutes.
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« Initiate the reaction by adding 25 pL of the chromogenic substrate solution (final
concentration, e.g., 0.2 mM) to all wells.

» Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

e The initial reaction rates are calculated from the linear portion of the absorbance versus time
curve.

e The percent inhibition is calculated relative to a vehicle control (DMSO).

e |IC50 values are determined by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a four-parameter logistic equation.

Selectivity Assays

To determine the selectivity of the inhibitors, similar chromogenic assays are performed using
other serine proteases of the coagulation cascade, such as thrombin and trypsin, following
established protocols.

Mandatory Visualizations

Caption: The Coagulation Cascade and the Site of Action of Factor Xla Inhibitors.

Click to download full resolution via product page

Caption: Workflow for the Discovery of FXla Inhibitors using the Scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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